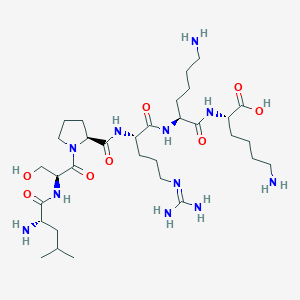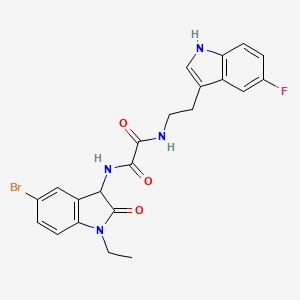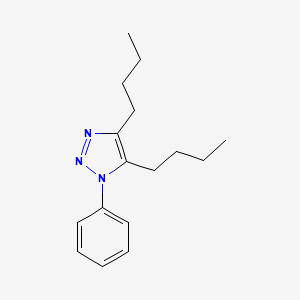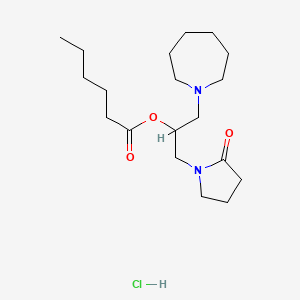
C19H35ClN2O3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a complex organic molecule that features a pyrrolidine ring, a chloroacetyl group, and an octyl chain. It is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propanyl 3-[(chloroacetyl)(octyl)amino]-1-pyrrolidinecarboxylate involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction, where a chloroacetyl chloride reacts with the amine group on the pyrrolidine ring.
Addition of the Octyl Chain: The octyl chain is attached through an alkylation reaction, where an octyl halide reacts with the nitrogen atom on the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Reactor Design: Using continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-Methyl-2-propanyl 3-[(chloroacetyl)(octyl)amino]-1-pyrrolidinecarboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-Methyl-2-propanyl 3-[(chloroacetyl)(octyl)amino]-1-pyrrolidinecarboxylate: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2-propanyl 3-[(chloroacetyl)(octyl)amino]-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins, inhibiting their activity.
Pathways Involved: It interferes with metabolic pathways, leading to the disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-propanyl 3-[(chloroacetyl)(hexyl)amino]-1-pyrrolidinecarboxylate
- 2-Methyl-2-propanyl 3-[(chloroacetyl)(decyl)amino]-1-pyrrolidinecarboxylate
Uniqueness
2-Methyl-2-propanyl 3-[(chloroacetyl)(octyl)amino]-1-pyrrolidinecarboxylate: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its octyl chain provides enhanced lipophilicity, making it more effective in certain applications compared to its analogs .
特性
分子式 |
C19H35ClN2O3 |
|---|---|
分子量 |
374.9 g/mol |
IUPAC名 |
[1-(azepan-1-yl)-3-(2-oxopyrrolidin-1-yl)propan-2-yl] hexanoate;hydrochloride |
InChI |
InChI=1S/C19H34N2O3.ClH/c1-2-3-6-11-19(23)24-17(16-21-14-9-10-18(21)22)15-20-12-7-4-5-8-13-20;/h17H,2-16H2,1H3;1H |
InChIキー |
NJNIMCSKFMAYNY-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)OC(CN1CCCCCC1)CN2CCCC2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one](/img/structure/B12623554.png)

![(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol](/img/structure/B12623569.png)
![N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12623570.png)
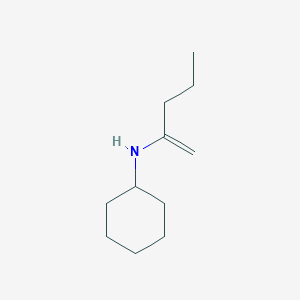
![4'-Heptyl[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12623579.png)
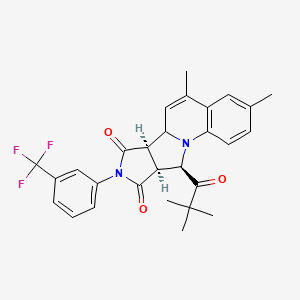
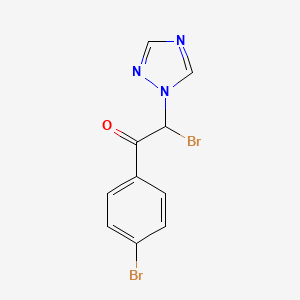
![N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12623604.png)
